Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Overview
Description
Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate typically involves the bromination of 4,5,6,7-tetrahydrobenzo[c]thiophene followed by esterification. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like ethanol and catalysts such as phosphorus pentasulfide.
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often employs large-scale condensation reactions. These processes are optimized for yield and purity, utilizing advanced techniques like continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate cellular processes by binding to active sites on proteins .
Comparison with Similar Compounds
Tipepidine: A thiophene derivative used as an antitussive.
Tiquizium Bromide: Used as an antispasmodic agent.
Dorzolamide: A carbonic anhydrase inhibitor used in glaucoma treatment.
Uniqueness: Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate stands out due to its unique bromine substitution, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of novel compounds with diverse applications .
Properties
IUPAC Name |
methyl 3-bromo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2S/c1-13-10(12)8-6-4-2-3-5-7(6)9(11)14-8/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSQBXFSPOTHED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCCC2=C(S1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188240-62-2 | |
Record name | methyl 3-bromo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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